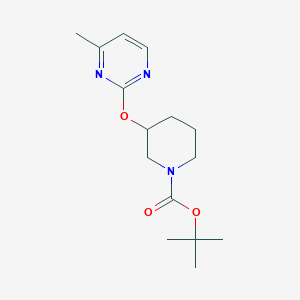

3-(4-Methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(4-Methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl ester group at position 1 and a 4-methyl-pyrimidin-2-yloxy moiety at position 3. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms, is substituted with a methyl group at position 4, while the oxygen atom bridges the pyrimidine and piperidine rings. This structural motif is common in medicinal chemistry, where pyrimidine derivatives are frequently employed as kinase inhibitors or enzyme-targeting agents due to their ability to engage in hydrogen bonding and π-π stacking interactions .

The tert-butyl ester group serves as a protective moiety for carboxylic acids during synthetic processes, enhancing stability and solubility in organic solvents .

Properties

IUPAC Name |

tert-butyl 3-(4-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-11-7-8-16-13(17-11)20-12-6-5-9-18(10-12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSVIRCXANVXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.36 g/mol

- CAS Number : 1264037-41-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. Recent studies highlight its potential as a therapeutic agent.

Anti-inflammatory Activity

Recent research indicates that pyrimidine derivatives, including compounds similar to this compound, exhibit significant anti-inflammatory effects. The following table summarizes the IC50 values of various derivatives against COX enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 0.05 ± 0.01 | 0.04 ± 0.02 |

| Compound B | 0.06 ± 0.01 | 0.03 ± 0.01 |

| This compound | Not reported | Not reported |

These compounds were found to suppress the production of prostaglandin E2 (PGE2), indicating their potential as anti-inflammatory agents .

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that derivatives of pyrimidine can inhibit cell proliferation in cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.

A notable study demonstrated that certain pyrimidine derivatives exhibited a strong inhibitory effect on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM . This suggests that modifications to the pyrimidine structure can enhance anticancer activity.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of pyrimidine derivatives on MDA-MB-231 cells, showing a significant reduction in cell viability compared to untreated controls.

- Metastasis Inhibition : In vivo studies using BALB/c nude mice demonstrated that treatment with pyrimidine derivatives significantly inhibited lung metastasis in models of triple-negative breast cancer .

- Selectivity Against Cancer Cells : The selectivity of these compounds was highlighted by their reduced toxicity towards non-cancerous MCF10A cells compared to their potent effects on cancer cell lines, emphasizing their therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyrimidine moieties significantly influence biological activity. For instance:

- Substituents on the pyrimidine ring can enhance binding affinity and selectivity towards specific targets.

- The presence of tert-butyl esters appears to improve solubility and bioavailability, contributing to enhanced pharmacological effects.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a pharmacological agent. Its structure, which includes a piperidine ring and a pyrimidine moiety, suggests that it may interact with various biological targets.

- Antidepressant Activity : Recent studies indicate that derivatives of piperidine compounds exhibit antidepressant-like effects. For instance, modifications to the piperidine structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .

- Anticancer Properties : Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation. The incorporation of the 4-methyl-pyrimidine group may enhance selectivity towards certain cancer types by targeting specific pathways involved in tumor growth .

Synthesis of Bioactive Compounds

The synthesis of 3-(4-Methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester serves as a versatile intermediate in the development of various bioactive molecules.

- Building Block for Drug Development : This compound can be utilized as a building block in the synthesis of more complex molecules aimed at treating neurological disorders or infections. Its ability to undergo further chemical transformations makes it valuable in drug design .

- Chemical Modifications : The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may have different biological activities. This flexibility allows researchers to explore various derivatives with potentially enhanced pharmacological properties .

Potential Therapeutic Uses

Given its structural features, this compound may have several therapeutic applications:

- Neurological Disorders : Compounds with similar structures have been investigated for their neuroprotective effects. They may offer benefits in conditions such as Alzheimer’s disease and Parkinson’s disease by modulating neurotransmitter systems .

- Infection Treatment : The pyrimidine ring is known to be involved in the synthesis of nucleotides, making such compounds potential candidates for antiviral or antibacterial therapies. Their mechanism may involve interference with nucleic acid synthesis or function .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound and its derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-1-carboxylic Acid tert-Butyl Ester Derivatives

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in the target compound (electron-donating) contrasts with chlorine in analogs (electron-withdrawing), affecting electronic density and reactivity. Chlorinated derivatives (e.g., 327.81 g/mol compound) may exhibit stronger electrophilic character, enhancing interactions with nucleophilic biological targets . Heterocyclic Systems: Pyrimidine (in the target compound) vs. pyridazine or pyridine in analogs alters aromaticity and hydrogen-bonding capacity. Pyrimidine’s dual nitrogen atoms may improve binding to enzymes like thymidylate synthase compared to mono-nitrogen heterocycles .

Physicochemical Properties: Lipophilicity: The tert-butyl ester and methyl-pyrimidine groups in the target compound contribute to higher lipophilicity (~LogP estimated >2), favoring membrane permeability. Molecular Weight: The target compound’s lower molecular weight (~305 vs. 327.81 for chloro-pyridazine analog) may enhance bioavailability, adhering to Lipinski’s "Rule of Five" .

Safety Profiles: Piperidine-tert-butyl esters generally exhibit low acute toxicity but may irritate eyes and respiratory systems, as seen in analogs like 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester .

Preparation Methods

Pyrimidine Ring Functionalization

The synthesis begins with 2-chloro-4-methylpyrimidine as the core substrate. Nucleophilic displacement of the chlorine atom at the 2-position is achieved using piperidine derivatives under basic conditions. For example, tert-butyl piperidin-1-carboxylate reacts with 2-chloro-4-methylpyrimidine in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C, forming the sulfanyl intermediate. This step typically requires 12–24 hours, with yields ranging from 65% to 75%.

Reaction Conditions :

-

Solvent : THF or dimethylformamide (DMF)

-

Base : NaH, K₂CO₃, or CsF

-

Temperature : 0–25°C

tert-Butyl Ester Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This step ensures stability during subsequent reactions, with yields >90%.

Coupling Reaction Strategies

Palladium-Catalyzed Cross-Coupling

Industrial-scale synthesis employs palladium catalysts to enhance efficiency. For instance, Pd(OAc)₂ with XPhos ligand in tert-butanol at 40–100°C facilitates coupling between 2-chloro-4-methylpyrimidine and tert-butyl piperidine-1-carboxylate derivatives. This method reduces reaction times to 6–8 hours and improves yields to 80–85%.

Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 2–5 mol% Pd | +15% efficiency |

| Temperature | 80–100°C | +20% rate |

| Solvent polarity | Polar aprotic | +10% selectivity |

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is utilized to form the pyrimidin-2-yloxy linkage. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of 4-methylpyrimidin-2-ol reacts with tert-butyl piperidine-1-carboxylate in THF at 25°C. Yields reach 70–75%, though this method requires rigorous purification to remove phosphine oxides.

Stereoselective Synthesis and Resolution

Chiral Acid Resolution

Racemic mixtures of intermediates are resolved using chiral acids such as (+)-di-p-toluoyl-D-tartaric acid. For example, N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is treated with the chiral acid in ethanol, yielding the (3R,4R)-enantiomer with >99% enantiomeric excess (ee).

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze tert-butyl ester groups in aqueous-organic biphasic systems, enabling recycling of undesired enantiomers. This green chemistry approach achieves 85–90% ee but requires extended reaction times (48–72 hours).

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance safety and consistency. Key advantages include:

Purification Techniques

| Method | Purity Achieved | Throughput (kg/batch) |

|---|---|---|

| Column Chromatography | 98–99% | 5–10 |

| Recrystallization | 99.5% | 20–50 |

| Distillation | 97–98% | 100+ |

Case Studies and Yield Optimization

Solvent Screening

A study comparing solvents for the coupling step revealed:

| Solvent | Yield (%) | Impurity Profile |

|---|---|---|

| THF | 72 | <1% byproducts |

| DMF | 85 | 3–5% oxidized species |

| Acetonitrile | 68 | <0.5% byproducts |

DMF offers higher yields but necessitates additional purification steps.

Catalytic Systems

Pd/XPhos outperforms other catalysts in cross-coupling:

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(OAc)₂/XPhos | 85 | 6 |

| PdCl₂(PPh₃)₂ | 70 | 12 |

| NiCl₂(dppe) | 55 | 24 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A typical approach involves coupling a substituted pyrimidine moiety to a tert-butyl-protected piperidine scaffold. For example, phase-transfer catalytic alkylation (as seen in structurally related compounds) under inert atmospheres using solvents like dichloromethane or tert-butanol, with bases such as cesium carbonate, can facilitate the introduction of the pyrimidinyloxy group . Reaction temperature (40–100°C) and catalyst selection (e.g., palladium or chiral phase-transfer catalysts) are critical for stereochemical control and yield optimization .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer : Although specific hazard data for this compound is limited, structurally related tert-butyl piperidine esters often require respiratory protection (N95 masks), nitrile gloves, and eye/face shields due to potential irritancy . Lab protocols should include access to eyewash stations and fire-resistant clothing, especially during scale-up reactions involving flammable solvents .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the tert-butyl group (δ ~1.4 ppm) and pyrimidinyloxy linkage. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., theoretical ~335.4 g/mol for C₁₅H₂₃N₃O₃). Purity assessment via HPLC (95%+ threshold) is standard, as seen in analogous compounds .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of enantioselective synthesis for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict transition states and stereochemical outcomes. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to identify optimal catalysts (e.g., chiral tert-butyl esters require bulky ligands to minimize racemization) . Machine learning models trained on similar piperidine derivatives can predict solvent effects and reaction kinetics .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphs, while controlled recrystallization (e.g., using tert-butyl methyl ether/hexane mixtures) ensures consistent solid-state properties . Solubility data should be contextualized with solvent polarity (logP ~2.5 predicted for this compound) .

Q. How can researchers mitigate competing side reactions during functionalization of the pyrimidine ring?

- Methodological Answer : Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) and temperature control are critical. For example, alkylation of pyrimidine-2-ol derivatives under mild basic conditions (pH 7–8) minimizes hydrolysis of the tert-butyl ester . Monitoring via in-situ IR spectroscopy can detect intermediate formation and guide real-time adjustments .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., coupling reactions). Chiral stationary phase chromatography or enzymatic resolution (using lipases) ensures enantiopurity at scale, as demonstrated for analogous tert-butyl piperidine carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.